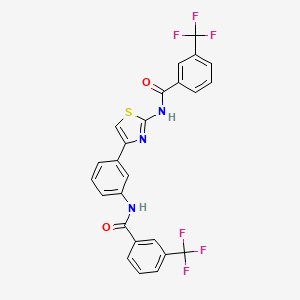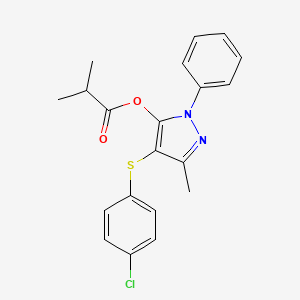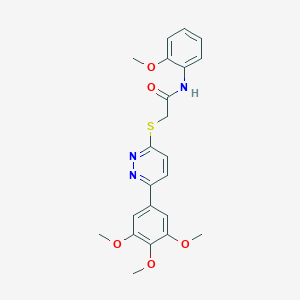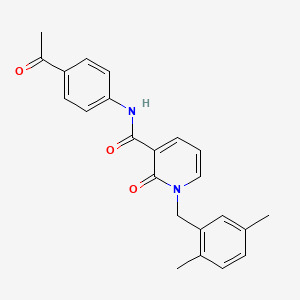
3-(trifluoromethyl)-N-(4-(3-(3-(trifluoromethyl)benzamido)phenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(trifluoromethyl)-N-(4-(3-(3-(trifluoromethyl)benzamido)phenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H15F6N3O2S and its molecular weight is 535.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
The synthesis of thiazole derivatives, including compounds structurally similar to 3-(trifluoromethyl)-N-(4-(3-(3-(trifluoromethyl)benzamido)phenyl)thiazol-2-yl)benzamide, has been explored for antimicrobial applications. For instance, Bikobo et al. (2017) synthesized a series of thiazole derivatives that exhibited potent antimicrobial activity against various pathogenic strains, outperforming some reference drugs in efficacy. The antibacterial activity was notably higher against Gram-positive strains, with certain compounds achieving significant growth inhibitory effects across all tested pathogens (Bikobo et al., 2017).
Material Science
In the field of materials science, compounds incorporating thiazole units have been utilized in the development of polymers and fluorescent materials. Yokozawa et al. (2002) reported the synthesis of well-defined aramides, achieving low polydispersity and demonstrating the potential of these materials in creating block copolymers with specific molecular weight control. This research highlights the utility of thiazole-containing compounds in designing new polymer architectures (Yokozawa et al., 2002).
Anticancer Research
Another significant area of application is in anticancer research, where derivatives of this compound have been synthesized and evaluated for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives that showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Fluorescent Materials
The synthesis of fluorescent materials incorporating benzamide and thiazole derivatives has been explored for potential applications in optoelectronics and sensing. Zhang et al. (2017) synthesized N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles, demonstrating excellent photophysical properties, including large Stokes shifts and solid-state fluorescence, which are desirable for advanced fluorescent materials (Zhang et al., 2017).
properties
IUPAC Name |
3-(trifluoromethyl)-N-[3-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F6N3O2S/c26-24(27,28)17-7-1-5-15(10-17)21(35)32-19-9-3-4-14(12-19)20-13-37-23(33-20)34-22(36)16-6-2-8-18(11-16)25(29,30)31/h1-13H,(H,32,35)(H,33,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFRXQXXFBDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F6N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2450134.png)
![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)



![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)


![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450148.png)


![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)